molecular formula C18H14ClNOS B2398059 N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide CAS No. 321945-88-4

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide

Cat. No.: B2398059
CAS No.: 321945-88-4
M. Wt: 327.83
InChI Key: BQEDMIWGPBWXJP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group and a naphthalene-2-ylsulfanyl moiety. The compound’s core structure—a chloro-substituted aromatic ring linked to a sulfur-bearing acetamide—serves as a pharmacophore in agrochemical and pharmaceutical research .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-15-6-8-16(9-7-15)20-18(21)12-22-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDMIWGPBWXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321945-88-4
Record name N-(4-chlorophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide typically involves the reaction of 4-chlorophenylamine with 2-naphthalenethiol in the presence of an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, and the reaction is often performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthalene have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that naphthalene derivatives possess inhibitory effects on gram-positive and gram-negative bacteria, as well as antifungal properties . This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structural motifs have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This positions the compound as a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including acylation and nucleophilic substitution processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies using cell viability assays (e.g., MTT assay) have been conducted to assess the biological activity of this compound against various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study demonstrated that a compound structurally related to this compound exhibited significant tumor reduction in animal models .
  • Another investigation reported its efficacy in reducing bacterial load in infected animal models, showcasing its potential as an antimicrobial treatment .

Data Summary

ApplicationActivity TypeReference
AnticancerCytotoxicity
AntimicrobialBacterial/Fungal Inhibition
Anti-inflammatoryCytokine Inhibition

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide with analogs sharing the N-(4-chlorophenyl)acetamide backbone but differing in substituents or heterocyclic appendages. Key findings from the evidence are highlighted:

Insecticidal Activity: Pyridine and Thienopyrimidine Derivatives

  • Compound 2 (): N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Structure: Features a pyridine ring with styryl and cyano substituents. Activity: Exhibited superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (a commercial neonicotinoid). This highlights the role of pyridine-based heterocycles in enhancing pesticidal efficacy .
  • Compound: N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Structure: Substitutes naphthalene with a thieno[2,3-d]pyrimidinyl group.

Key Insight: Replacing the naphthalene group with pyridine or thienopyrimidine heterocycles enhances target specificity and bioactivity, likely due to improved molecular interactions with insect enzymes or receptors .

Enzyme Inhibition: Halogen-Substituted Maleimides

  • Compound 22 (): N-(4-chlorophenyl)maleimide Structure: Maleimide core with a 4-chlorophenyl substituent. Activity: Demonstrated moderate inhibition of monoacylglycerol lipase (MGL) with an IC50 of 7.24 µM. Notably, halogen size (F, Cl, Br, I) at the para position had minimal impact on potency, as seen in analogs like N-(4-iodophenyl)maleimide (IC50 = 4.34 µM) .

Electronic effects of the halogen may outweigh steric factors in this context .

Antioxidant Potential: Hydroxamic Acid Derivatives

  • Compounds 6–10 (): N-(4-chlorophenyl)-N-hydroxycycloalkanecarboxamides Structure: Cycloalkyl chains (cyclopropane, cyclopentane, cyclohexane) appended to the hydroxamic acid group. Structural variation in the cycloalkyl moiety could modulate solubility and bioavailability .

Key Insight : The 4-chlorophenyl group may stabilize radical intermediates or enhance membrane permeability in antioxidant applications, though further studies are needed .

Biological Activity

N-(4-chlorophenyl)-2-naphthalen-2-ylsulfanylacetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

The compound this compound features a chlorophenyl group and a naphthalene moiety linked by a sulfanyl acetamide functional group. The synthesis typically involves the reaction of 4-chlorophenyl isothiocyanate with naphthalene-2-thiol under controlled conditions, yielding the target compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor growth.

Case Study: Inhibition of AKT Signaling

A notable study evaluated the activity of related compounds against glioblastoma cell lines, demonstrating that certain derivatives exhibited low micromolar activity against the AKT2/PKBβ kinase, a critical player in glioma malignancy. These compounds inhibited 3D neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells ( ).

CompoundIC50 (μM)Target KinaseCell Line
4j12AKT1U87MG
4j14AKT2U251

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that compounds with similar structures may exhibit neuroprotective effects. For example, they may inhibit cholinesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's ( ).

Enzyme Inhibition Studies

The biological activity of this compound has been assessed through various enzyme inhibition assays. Key findings include:

  • Cholinesterase Inhibition: Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising results indicating potential applications in treating Alzheimer's disease ( ).
EnzymeInhibition (%) at 100 µM
AChE75%
BChE68%

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using brine shrimp lethality bioassays. Results indicated that while some derivatives exhibited significant cytotoxicity towards cancer cells, they remained relatively non-toxic to normal cells at comparable concentrations ( ).

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